2-Fluoro-6-(methylthio)phenol
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Overview
Description
2-Fluoro-6-(methylthio)phenol is an organic compound with the molecular formula C7H7FOS It is characterized by the presence of a fluorine atom and a methylthio group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 2-Fluoro-6-(methylthio)phenol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of specialized equipment and controlled reaction environments to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or the methylthio group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-fluorinated or de-methylthiolated products.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-Fluoro-6-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(methylthio)phenol involves its interaction with molecular targets through its functional groups. The fluorine atom and the methylthio group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
- 2-Fluoro-4-(methylthio)phenol
- 2-Fluoro-6-(ethylthio)phenol
- 2-Chloro-6-(methylthio)phenol
Comparison: 2-Fluoro-6-(methylthio)phenol is unique due to the specific positioning of the fluorine and methylthio groups on the phenol ring. This positioning can significantly influence its chemical reactivity and interactions compared to similar compounds. For example, the presence of a fluorine atom at the ortho position relative to the hydroxyl group can enhance the compound’s electrophilicity, making it more reactive in certain substitution reactions .
Properties
IUPAC Name |
2-fluoro-6-methylsulfanylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCGISDXTCOTRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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